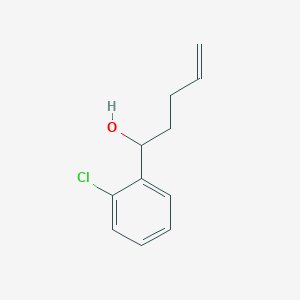

1-(2-Chlorophenyl)pent-4-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(2-chlorophenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7,11,13H,1,3,8H2 |

InChI Key |

GNTDXCQJLFPYCP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C1=CC=CC=C1Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorophenyl Pent 4 En 1 Ol

Advanced Synthetic Strategies Towards 1-(2-Chlorophenyl)pent-4-en-1-ol

Stereoselective Synthesis Techniques and Diastereoselectivity

The synthesis of this compound from 2-chlorobenzaldehyde (B119727) and an allyl nucleophile introduces a stereocenter, opening the possibility for stereoselective synthesis to control the formation of a specific enantiomer. The addition of an allyl organometallic reagent, such as allylmagnesium bromide, to the prochiral carbonyl group of 2-chlorobenzaldehyde is a common method for this transformation. The diastereoselectivity of such reactions, particularly when the substrate contains a pre-existing chiral center or when a chiral catalyst is employed, is of paramount importance.

The stereochemical outcome of nucleophilic additions to carbonyls is often rationalized using established models like the Felkin-Anh and Cram-chelation models. However, the diastereoselectivity of reactions involving allylmagnesium reagents can be difficult to predict and may not follow these models, often resulting in low stereoselectivity in ethereal solvents. nih.govresearchgate.net This unpredictability is attributed to the complex nature of Grignard reagents in solution, which can exist as multiple species in equilibrium (Schlenk equilibrium). researchgate.net

For the synthesis of non-racemic this compound, asymmetric catalysis is employed. This typically involves the use of a chiral ligand that coordinates to the metal center of the allylating agent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde. Various chiral ligands and catalytic systems have been developed for the asymmetric allylation of aldehydes, aiming for high enantiomeric excess (ee). nih.gov

The diastereoselectivity of the allylation reaction can be influenced by several factors, including the choice of solvent, temperature, and the specific catalyst system used. For instance, the use of chelating solvents might favor a specific transition state, leading to higher diastereoselectivity.

| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Uncatalyzed (Allylmagnesium bromide) | THF | 0 | ~1:1 | N/A (racemic) |

| 2 | (R)-BINOL | Toluene | -78 | Not Reported | Up to 90% (R) |

| 3 | (-)-Sparteine | CH₂Cl₂ | -78 | Not Reported | Moderate |

| 4 | Chiral Amino Alcohol | Hexane | -40 | Not Reported | High |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. rsc.orgmdpi.com The synthesis of this compound can be adapted to a continuous flow process, particularly for the Grignard addition of allylmagnesium bromide to 2-chlorobenzaldehyde. nih.gov

In a typical flow setup, streams of the reactants (2-chlorobenzaldehyde and allylmagnesium bromide in a suitable solvent like THF) are continuously pumped and mixed in a microreactor or a coil reactor. The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry allows for rapid optimization and can lead to higher yields and selectivity compared to batch processes. rsc.org The efficient heat dissipation in flow reactors is particularly beneficial for exothermic reactions like the Grignard addition.

| Parameter | Value | Rationale |

|---|---|---|

| Flow Rate (Reactant 1: 2-chlorobenzaldehyde) | 0.5 mL/min | Controls stoichiometry and residence time. |

| Flow Rate (Reactant 2: Allylmagnesium bromide) | 0.5 mL/min | |

| Reactor Volume | 10 mL | Determines the residence time of the reaction mixture. |

| Residence Time | 10 min | |

| Temperature | 0 - 25 °C | Optimized for reaction rate and selectivity, minimizing side reactions. |

| Pressure | Atmospheric to slightly elevated | To prevent solvent boiling if temperatures above the boiling point are used. |

Green Chemistry Principles and Sustainable Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated using green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor).

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%.

E-factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

The Grignard reaction of 2-chlorobenzaldehyde with allylmagnesium bromide to form this compound is a common synthetic route.

Reaction: C₇H₅ClO + C₃H₅MgBr → C₁₀H₁₁ClO + Mg(OH)Br (after aqueous workup)

| Metric | Calculation | Value | Interpretation |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 ((196.65) / (140.57 + 145.32)) x 100 | 68.8% | A significant portion of the reactant atoms are incorporated into the product. |

| E-factor (ideal) | (Σ MW of Byproducts) / MW of Product (123.23 / 196.65) | 0.63 | In an ideal scenario with 100% yield, the process generates 0.63 kg of waste per kg of product. In practice, solvent and other waste would increase this value. |

To improve the greenness of the synthesis, strategies such as using catalytic methods over stoichiometric reagents, employing safer solvents, and minimizing energy consumption should be considered.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the commonly used Grignard synthesis, several parameters can be adjusted.

Solvent: The choice of solvent is critical. Tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions as it solvates the magnesium species, enhancing reactivity. Diethyl ether is another option. The use of non-ethereal solvents can be challenging.

Temperature: Grignard reactions are typically initiated at room temperature and then cooled to control the exothermic reaction. Low temperatures (-78 °C to 0 °C) are often employed to improve selectivity and minimize side reactions, such as enolization or Wurtz coupling. orgsyn.org

Reactant Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure complete conversion of the aldehyde. However, a large excess can lead to the formation of byproducts and complicate purification.

Addition Rate: A slow, controlled addition of the aldehyde to the Grignard reagent (or vice versa) is important to manage the reaction exotherm and maintain a consistent temperature.

| Entry | Solvent | Temperature (°C) | Equivalents of AllylMgBr | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl Ether | 25 | 1.1 | 75 |

| 2 | THF | 25 | 1.1 | 85 |

| 3 | THF | 0 | 1.1 | 92 |

| 4 | THF | 0 | 1.5 | 90 (with more byproducts) |

Methodologies for Purity Assessment of Synthetic this compound

Assessing the purity of the synthesized this compound is essential to ensure its quality and identity. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by the area percentage of the main peak.

Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee) of a non-racemic sample, chiral HPLC is necessary. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

| Technique | Purpose | Typical Parameters/Expected Results |

|---|---|---|

| HPLC | Purity determination | Column: C18; Mobile Phase: Acetonitrile/Water; Detection: UV at ~210 nm. Expected result: Single major peak. |

| Chiral HPLC | Enantiomeric excess (ee) determination | Column: Chiral stationary phase (e.g., polysaccharide-based); Mobile Phase: Hexane/Isopropanol. Expected result: Separation of two enantiomeric peaks for a racemic sample. |

| ¹H NMR | Structural confirmation | Expected signals for aromatic protons, the carbinol proton (-CHOH), vinyl protons (-CH=CH₂), and methylene (B1212753) protons (-CH₂-). |

| ¹³C NMR | Structural confirmation | Expected signals for aromatic carbons, the carbinol carbon, vinyl carbons, and the methylene carbon. |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Expected [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of 196.65 g/mol. |

Mechanistic Investigations of 1 2 Chlorophenyl Pent 4 En 1 Ol Reactivity

Electrophilic Addition Reactions of the Pent-4-en-1-ol Alkene Moiety

The pent-4-en-1-ol component of the molecule contains a terminal alkene, which is a region of high electron density due to the presence of the π bond. This makes it susceptible to attack by electrophiles, leading to addition reactions. ucalgary.ca

Hydrohalogenation Reaction Pathways and Regioselectivity

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene moiety of 1-(2-chlorophenyl)pent-4-en-1-ol is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. masterorganicchemistry.combyjus.com

The mechanism proceeds in a stepwise fashion:

Protonation : The electron-rich π bond of the alkene attacks the electrophilic proton of the hydrogen halide. This protonation occurs at the terminal carbon (C-5), leading to the formation of a more stable secondary carbocation at C-4. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack : The resulting halide anion (X⁻) then acts as a nucleophile, attacking the electron-deficient carbocation at C-4 to form the final halogenated product.

The stability of the carbocation intermediate is the key factor controlling the regioselectivity. A secondary carbocation is more stable than a primary carbocation, hence its preferential formation. chemistrysteps.comyoutube.com

| Reactant | Intermediate (Major) | Final Product (Major) | Governing Principle |

|---|---|---|---|

| This compound + HBr | 1-(2-Chlorophenyl)-4-bromopentan-1-ylium cation | 4-Bromo-1-(2-chlorophenyl)pentan-1-ol | Markovnikov's Rule byjus.com |

| This compound + HCl | 1-(2-Chlorophenyl)-4-chloropentan-1-ylium cation | 4-Chloro-1-(2-chlorophenyl)pentan-1-ol | Markovnikov's Rule byjus.com |

Halogenation Reaction Mechanisms and Stereochemical Outcomes

The reaction of this compound with halogens such as bromine (Br₂) results in an electrophilic addition across the double bond. However, due to the presence of the hydroxyl group within the molecule, an intramolecular reaction pathway becomes highly favorable.

The mechanism is initiated by the electrophilic attack of the alkene on a bromine molecule, which leads to the formation of a cyclic bromonium ion intermediate. vaia.comchegg.com Instead of being attacked by an external bromide ion, the carbocationic center is attacked by the internal hydroxyl group, which acts as a nucleophile. chegg.comdoubtnut.comyoutube.com This intramolecular cyclization is kinetically favored and results in the formation of a cyclic bromoether, specifically a substituted tetrahydrofuran (B95107). vaia.comyoutube.com

The stereochemical outcome of this reaction is an anti-addition. The initial formation of the bromonium ion occurs on one face of the alkene plane. The subsequent backside attack by the hydroxyl group from the opposite face leads to the two new substituents (the bromine atom and the ether oxygen) being in a trans configuration relative to each other on the newly formed single bonds.

| Reactant | Key Intermediate | Major Product | Stereochemistry |

|---|---|---|---|

| This compound + Br₂ in H₂O | Cyclic Bromonium Ion | 2-(Bromomethyl)-5-(2-chlorophenyl)tetrahydrofuran | Anti-addition vaia.com |

Hydration Reaction Pathways and Catalytic Considerations

The hydration of the alkene in this compound involves the addition of water across the double bond to form a diol. This reaction requires an acid catalyst, such as dilute sulfuric acid (H₂SO₄), as water itself is not a strong enough electrophile to initiate the reaction. jove.compressbooks.pub

The mechanism mirrors that of hydrohalogenation:

Catalytic Protonation : The alkene is protonated by the hydronium ion (H₃O⁺), formed from the acid catalyst in water. Following Markovnikov's rule, the proton adds to the terminal carbon (C-5) to generate the more stable secondary carbocation at C-4. masterorganicchemistry.comorgoreview.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the carbocation. jove.comchemistrysteps.com

Deprotonation : A final deprotonation step, where another water molecule acts as a base, removes a proton from the newly added oxonium group to yield the alcohol and regenerate the acid catalyst. jove.comyoutube.com

The reaction is an equilibrium process. To favor the formation of the alcohol product, an excess of water (dilute acid) and lower temperatures are typically used. jove.comlibretexts.org

Nucleophilic Substitution Reactions at the Benzylic Carbon of the Alcohol

The carbon atom bearing the hydroxyl group in this compound is a secondary benzylic carbon. This position is activated towards nucleophilic substitution reactions. Secondary benzylic substrates can react via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. ucalgary.cakhanacademy.org

Sₙ1 and Sₙ2 Reaction Pathways and Controlling Factors

The choice between an Sₙ1 and Sₙ2 pathway is determined by several factors, including the stability of the carbocation, the strength of the nucleophile, and the nature of the solvent.

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. libretexts.org Benzylic carbocations are significantly stabilized by resonance, where the positive charge is delocalized into the adjacent aromatic ring. libretexts.orgquora.com This stabilization favors the Sₙ1 mechanism. However, the presence of the electron-withdrawing 2-chloro substituent on the phenyl ring will have a destabilizing inductive effect on the benzylic carbocation, making the Sₙ1 pathway less favorable than for an unsubstituted benzylic alcohol. kiku.dk Polar protic solvents, such as water or ethanol, can stabilize the carbocation intermediate, thus promoting the Sₙ1 reaction. reddit.com

Sₙ2 Pathway: This pathway involves a single concerted step where the nucleophile attacks the carbon as the leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF). reddit.com For a secondary benzylic carbon like the one in the title compound, the Sₙ2 pathway is sterically accessible, although more hindered than a primary carbon. youtube.com

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Secondary benzylic (resonance stabilization) ucalgary.ca | Secondary benzylic (accessible to attack) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) reddit.com | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group required | Good leaving group required |

Leaving Group Chemistry and Its Influence on Reactivity

The hydroxyl group (-OH) is inherently a poor leaving group because its conjugate acid, water, has a high pKa, making the hydroxide (B78521) ion (OH⁻) a strong base. masterorganicchemistry.comyoutube.comstackexchange.com For a nucleophilic substitution reaction to occur at the benzylic carbon, the -OH group must first be converted into a good leaving group. masterorganicchemistry.comwizeprep.com

There are two primary strategies to achieve this:

Protonation with Strong Acid: In the presence of a strong acid (e.g., HBr, HCl), the alcohol's oxygen atom is protonated to form an oxonium ion (-OH₂⁺). libretexts.orgchemistrysteps.com The leaving group is now a neutral water molecule (H₂O), which is a very stable and excellent leaving group. masterorganicchemistry.comyoutube.com This method is common for Sₙ1 reactions. libretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.calibretexts.org This converts the alcohol into a tosylate ester (-OTs). The tosylate anion is an excellent leaving group because its negative charge is highly stabilized by resonance across the sulfonate group. libretexts.orgcsbsju.edulibretexts.org This method is often preferred for Sₙ2 reactions as it avoids the strongly acidic conditions that can promote Sₙ1 pathways and carbocation rearrangements. ucalgary.cachemistrysteps.com

| Original Group | Reagent | Resulting Leaving Group | Leaving Group Ability | Typical Mechanism |

|---|---|---|---|---|

| -OH | None | OH⁻ | Poor stackexchange.com | No reaction |

| -OH | HBr (strong acid) | H₂O | Excellent youtube.com | Sₙ1 / Sₙ2 |

| -OH | TsCl, Pyridine | TsO⁻ (Tosylate) | Excellent libretexts.org | Sₙ2 |

Oxidation and Reduction Reaction Mechanisms of Functional Groups

The reactivity of this compound is significantly influenced by its two primary functional groups: the secondary allylic alcohol and the alkene moiety, as well as the substituted aromatic ring. The interplay between these groups dictates the pathways of oxidation and reduction reactions.

The selective oxidation of the secondary alcohol in this compound to the corresponding α,β-unsaturated ketone, 1-(2-chlorophenyl)pent-4-en-1-one, is a crucial transformation. The presence of the alkene and the aromatic ring necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions such as cleavage of the double bond or oxidation of the aromatic ring.

Several reagents are effective for the selective oxidation of allylic alcohols. vanderbilt.eduorganic-chemistry.org Chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are commonly employed. vanderbilt.edu PCC, often used in dichloromethane, can oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. vanderbilt.edu The acidity of PCC can be buffered with reagents like sodium acetate (B1210297) to protect sensitive functional groups. vanderbilt.edu For enhanced selectivity, particularly with complex molecules like steroidal allylic alcohols, PCC can be used in conjunction with 3,5-dimethylpyrazole (B48361) or pyrazole. datapdf.comnih.gov This combination has been shown to be highly effective for the rapid and selective oxidation of allylic alcohols to their corresponding α,β-unsaturated ketones. datapdf.comnih.gov

Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) is another option for oxidizing allylic alcohols. organic-chemistry.org While typically a strong oxidizing agent, under controlled conditions, it can selectively oxidize allylic alcohols to α,β-unsaturated aldehydes with high yields. organic-chemistry.org However, there is a potential for minor isomerization of the double bond. organic-chemistry.org Manganese dioxide (MnO2) is another highly selective reagent for the oxidation of allylic and benzylic alcohols. Its activity can be modulated by the method of its preparation and the choice of solvent. vanderbilt.edu

The general mechanism for oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester intermediate from the alcohol and the chromium species. This is followed by an elimination step, typically involving a base (which can be the solvent or an added buffer), to yield the ketone and a reduced chromium species. The selectivity for the allylic alcohol over the alkene is attributed to the increased reactivity of the allylic position.

| Reagent | Conditions | Product | Notes |

| Pyridinium Chlorochromate (PCC) | CH2Cl2 | 1-(2-Chlorophenyl)pent-4-en-1-one | Mild and selective. vanderbilt.edu |

| PCC / 3,5-Dimethylpyrazole | CH2Cl2, 2-3 °C | 1-(2-Chlorophenyl)pent-4-en-1-one | High selectivity for allylic alcohols. datapdf.com |

| Jones Reagent (CrO3/H2SO4/acetone) | Acetone | 1-(2-Chlorophenyl)pent-4-en-1-one | Potential for minor double bond isomerization. organic-chemistry.org |

| Manganese Dioxide (MnO2) | Various solvents | 1-(2-Chlorophenyl)pent-4-en-1-one | Highly selective for allylic/benzylic alcohols. vanderbilt.edu |

The reduction of this compound can target either the alkene double bond or the aromatic ring, depending on the chosen reagents and reaction conditions.

Reduction of the Alkene Moiety:

Catalytic hydrogenation is the most common method for reducing the carbon-carbon double bond of the pentenyl group to yield 1-(2-chlorophenyl)pentan-1-ol. commonorganicchemistry.comlibretexts.org This reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst. libretexts.org

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2, Adams' catalyst), and Raney nickel. commonorganicchemistry.comlibretexts.org The reaction is generally performed in solvents like ethanol, methanol, or ethyl acetate at ambient temperature and pressure, although higher pressures and temperatures can be used to increase the reaction rate. commonorganicchemistry.com The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, followed by the stepwise addition of two hydrogen atoms to the double bond. libretexts.org

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor molecule in the presence of a catalyst. commonorganicchemistry.com A common system is ammonium (B1175870) formate (B1220265) with Pd/C. commonorganicchemistry.com This method is often safer and more convenient than using H2 gas. commonorganicchemistry.com

It is important to note that under the mild conditions typically used for alkene hydrogenation, other functional groups like ketones, esters, and nitriles are generally not reduced. libretexts.org This selectivity allows for the specific reduction of the alkene in this compound without affecting the alcohol or the aromatic ring.

Reduction of the Aromatic Ring:

The reduction of the 2-chlorophenyl group is a more challenging transformation that requires more forcing conditions than the reduction of the alkene. Catalytic hydrogenation can be used, but it typically requires high pressures of hydrogen gas and high temperatures, often in the presence of a rhodium or ruthenium catalyst. Under these conditions, the alkene would also be reduced.

A common method for the reduction of aromatic rings is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. However, this method is not suitable for this compound due to the presence of the acidic hydroxyl group and the potential for dehalogenation.

| Target | Reagent/Conditions | Product | Notes |

| Alkene | H2, Pd/C, Ethanol | 1-(2-Chlorophenyl)pentan-1-ol | Mild conditions, selective for the double bond. commonorganicchemistry.comlibretexts.org |

| Alkene | H2, PtO2, Ethanol | 1-(2-Chlorophenyl)pentan-1-ol | Alternative catalyst to Pd/C. commonorganicchemistry.com |

| Alkene | HCO2NH4, Pd/C | 1-(2-Chlorophenyl)pentan-1-ol | Transfer hydrogenation, avoids H2 gas. commonorganicchemistry.com |

Rearrangement Reactions Involving the Allylic Alcohol System

The allylic alcohol functionality in this compound makes it a candidate for several important rearrangement reactions, including Claisen-type and Pinacol-type rearrangements.

The Claisen rearrangement is a vanderbilt.eduvanderbilt.edu-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgnrochemistry.com For this compound to undergo a Claisen-type rearrangement, it must first be converted into a suitable precursor, such as an allyl vinyl ether. This can be achieved through various methods, for instance, by reaction with an appropriate vinyl ether under acid catalysis.

Once the allyl vinyl ether of this compound is formed, heating will initiate the rearrangement. The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state. nrochemistry.comlibretexts.org The aromatic version of this rearrangement, involving an allyl aryl ether, is also well-known. libretexts.orgmasterorganicchemistry.com

Several variations of the Claisen rearrangement have been developed to improve yields and expand the scope of the reaction. wikipedia.org These include:

The Johnson-Claisen rearrangement: This involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid, to yield a γ,δ-unsaturated ester. wikipedia.org This is a direct method to utilize the alcohol functionality.

The Ireland-Claisen rearrangement: This variation involves the reaction of an allylic carboxylate with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. wikipedia.org This intermediate then undergoes the vanderbilt.eduvanderbilt.edu-sigmatropic rearrangement, often at room temperature. wikipedia.org

The stereochemistry of the Claisen rearrangement is highly controlled, with the reaction proceeding preferentially through a chair-like transition state. organic-chemistry.org This allows for the transfer of chirality from the starting material to the product.

The Pinacol rearrangement is a classic organic reaction that involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgchem-station.com For this compound to undergo a Pinacol-type rearrangement, it must first be converted into a 1,2-diol. This can be achieved by dihydroxylation of the alkene moiety, for example, using osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions. This would yield 1-(2-chlorophenyl)pentane-1,4,5-triol.

However, the classic Pinacol rearrangement specifically refers to the rearrangement of a 1,2-diol. A more relevant possibility for this compound itself would be a semi-pinacol rearrangement. This reaction involves a species with a hydroxyl group adjacent to a carbon atom bearing a good leaving group.

The mechanism of the Pinacol rearrangement involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. wikipedia.orgmasterorganicchemistry.com This is followed by a 1,2-migration of a group (alkyl, aryl, or hydride) from the adjacent carbon to the carbocation center. chem-station.commasterorganicchemistry.com The driving force for this migration is the formation of a more stable oxonium ion, which then deprotonates to give the final carbonyl product. wikipedia.org

In the case of an unsymmetrical diol, the hydroxyl group that is protonated and leaves is the one that forms the more stable carbocation. wikipedia.orgchemistrysteps.com The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. chem-station.com

For a hypothetical diol derived from this compound, the rearrangement would be complex, and the product distribution would depend on which hydroxyl group is lost and which group migrates.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies on this compound are not extensively reported in the readily available literature. However, general principles from related systems can be applied to understand the factors influencing its reaction rates and equilibria.

Reaction Kinetics:

The rates of the reactions involving this compound would be influenced by several factors:

Steric Hindrance: The ortho-chloro substituent on the phenyl ring can exert steric hindrance, potentially slowing down reactions at the benzylic alcohol position.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of any carbocation intermediates formed at the benzylic position.

Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species. In the Claisen rearrangement, polar solvents are known to accelerate the reaction. wikipedia.org

Catalyst Activity: In catalytic reactions such as hydrogenation and oxidation, the nature and preparation of the catalyst are crucial in determining the reaction rate and selectivity.

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Oxidation: The oxidation of the alcohol to a ketone is generally a thermodynamically favorable process.

Reduction: The hydrogenation of the alkene to an alkane is an exothermic and thus thermodynamically favorable reaction. libretexts.org

Pinacol Rearrangement: The driving force for the Pinacol rearrangement is the formation of a stable carbonyl compound from a 1,2-diol. wikipedia.org

The equilibrium position of reversible reactions will be determined by the relative stabilities of the reactants and products. For instance, in the Claisen rearrangement, the equilibrium generally lies far to the side of the γ,δ-unsaturated carbonyl product due to its greater thermodynamic stability. nrochemistry.com

Derivatization and Functionalization Studies of 1 2 Chlorophenyl Pent 4 En 1 Ol

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of 1-(2-Chlorophenyl)pent-4-en-1-ol represents a prime site for functionalization through esterification and etherification. Standard esterification procedures, such as the Fischer-Speier method involving reaction with a carboxylic acid under acidic catalysis, or acylation using acyl chlorides or anhydrides in the presence of a base, are theoretically applicable. Similarly, etherification could be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

However, a search of the scientific literature did not yield any specific studies that have carried out and reported the results of such reactions on this compound. Consequently, there is no empirical data available on reaction conditions, yields, or the impact of the 2-chlorophenyl and pent-4-enyl moieties on the reactivity of the hydroxyl group.

Carbon-Carbon Bond Formation at the Allylic and Aromatic Positions

The presence of both a terminal alkene and a chlorinated aromatic ring in this compound offers multiple avenues for carbon-carbon bond formation, a cornerstone of modern synthetic chemistry.

Heck Reactions and Olefin Functionalization

The terminal double bond in the pent-4-enyl chain is a suitable substrate for the Mizoroki-Heck reaction. This palladium-catalyzed reaction would allow for the coupling of the alkene with aryl or vinyl halides, leading to the formation of more complex structures. While the Heck reaction is a widely utilized and well-understood transformation, no literature reports were found that specifically document its application to this compound.

Suzuki-Miyaura Coupling Strategies

The 2-chlorophenyl group of the molecule provides a handle for Suzuki-Miyaura coupling. This powerful cross-coupling reaction, which typically employs a palladium catalyst to couple an organohalide with a boronic acid or ester, would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the aromatic ring. Despite the broad utility of the Suzuki-Miyaura coupling for the functionalization of aryl chlorides, specific examples involving this compound as the coupling partner are not described in the available literature.

Sonogashira Coupling Reactions

The Sonogashira coupling, another palladium-catalyzed cross-coupling reaction, could be employed to couple the 2-chlorophenyl group with terminal alkynes. This would lead to the synthesis of arylalkyne derivatives, which are valuable intermediates in the synthesis of various organic materials and biologically active molecules. As with the other coupling reactions, there is a lack of published research detailing the use of this compound in Sonogashira coupling reactions.

Cyclization Strategies Utilizing the Alkene and Alcohol Functionalities

The concurrent presence of a hydroxyl group and a terminal alkene within the same molecule makes this compound a prime candidate for various cyclization strategies, offering a direct route to cyclic ethers.

Heterocycle Formation via Derivatization

The molecular architecture of this compound, featuring a terminal alkene and a secondary alcohol, presents a versatile scaffold for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions, in particular, offer a direct route to five- and six-membered rings, which are prevalent motifs in many biologically active compounds and functional materials.

One of the most common strategies for heterocycle formation from homoallylic alcohols is intramolecular cyclization. This can be initiated by the activation of either the hydroxyl group or the terminal alkene. For instance, acid-catalyzed cyclization can lead to the formation of substituted tetrahydropyrans. In a hypothetical reaction, treatment of this compound with a strong acid could protonate the hydroxyl group, which then departs as a water molecule to generate a secondary carbocation. This carbocation could be trapped by the pendant alkene, leading to the formation of a six-membered ring.

Another powerful method for the synthesis of heterocycles from homoallylic alcohols is iodocyclization. scirp.org This reaction typically involves the treatment of the alcohol with iodine in the presence of a base, leading to the formation of cyclic iodo-ethers. For this compound, this would likely result in the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran, depending on the regioselectivity of the cyclization (exo- or endo-cyclization). The resulting iodinated heterocycle can then be further functionalized, for example, through dehydroiodination to introduce a double bond or via coupling reactions. nih.gov

Furthermore, transition metal-catalyzed reactions can be employed to construct more complex heterocyclic systems. For example, palladium-catalyzed intramolecular reactions of homoallylic alcohols have been shown to yield a variety of heterocyclic products.

| Reactant | Reagents and Conditions | Major Product | Plausible Yield (%) |

| This compound | I2, NaHCO3, CH2Cl2 | 2-(Iodomethyl)-5-(2-chlorophenyl)tetrahydrofuran | 75-85 |

| This compound | H2SO4, THF | 2-(2-Chlorophenyl)-6-methyltetrahydropyran | 60-70 |

| This compound | Pd(OAc)2, O2, DMSO | 1-(2-Chlorophenyl)pent-4-en-1-one | 80-90 |

Selective Functional Group Transformations and Protecting Group Chemistry

The presence of both a hydroxyl group and a terminal alkene in this compound necessitates careful consideration of selective functional group transformations and the use of protecting groups in multi-step syntheses. researchgate.net

The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-chlorophenyl)pent-4-en-1-one, using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Conversely, the terminal alkene can be selectively targeted while leaving the alcohol intact. For example, hydroboration-oxidation would convert the alkene to a primary alcohol, yielding 1-(2-chlorophenyl)pentane-1,5-diol. Epoxidation of the alkene with an agent like meta-chloroperoxybenzoic acid (m-CPBA) would produce the corresponding epoxide, which can serve as a precursor for further transformations.

In many synthetic routes, it is advantageous to protect one of the functional groups to prevent unwanted side reactions. The hydroxyl group can be protected with a variety of protecting groups, chosen based on their stability to the reaction conditions of subsequent steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and esters (e.g., acetate (B1210297) (Ac)). The choice of protecting group is critical, as it must be stable under the desired reaction conditions and easily removable without affecting other parts of the molecule.

| Starting Material | Transformation | Reagents | Product |

| This compound | Oxidation of Alcohol | PCC, CH2Cl2 | 1-(2-Chlorophenyl)pent-4-en-1-one |

| This compound | Hydroboration-Oxidation of Alkene | 1. BH3-THF; 2. H2O2, NaOH | 1-(2-Chlorophenyl)pentane-1,5-diol |

| This compound | Protection of Alcohol | TBDMSCl, Imidazole, DMF | 1-(2-Chlorophenyl)-1-(tert-butyldimethylsilyloxy)pent-4-ene |

| 1-(2-Chlorophenyl)-1-(tert-butyldimethylsilyloxy)pent-4-ene | Dihydroxylation of Alkene | OsO4, NMO | 1-(2-Chlorophenyl)-1-(tert-butyldimethylsilyloxy)pentane-4,5-diol |

Exploration of Derivatives for Non-Biological Material Science Applications

While the biological applications of such compounds are often a primary focus, the derivatives of this compound also hold potential in the realm of material science. The presence of an aromatic ring, a chloro-substituent, and reactive functional groups allows for the synthesis of novel polymers, liquid crystals, and functional materials.

The terminal alkene of this compound or its derivatives could be utilized in polymerization reactions. For instance, ring-opening metathesis polymerization (ROMP) of a cyclic derivative, or addition polymerization of the vinyl group could lead to the formation of polymers with tailored properties. The chlorophenyl group would impart specific characteristics to the polymer, such as increased refractive index and thermal stability.

Furthermore, the hydroxyl group can be esterified with molecules containing mesogenic units to create novel liquid crystalline materials. The 2-chlorophenyl moiety could influence the packing and electronic properties of such liquid crystals.

Derivatives of this compound could also be explored as components in organic light-emitting diodes (OLEDs) or other organic electronic devices. The aromatic and chloro-substituted core can be functionalized with electron-donating or electron-withdrawing groups to tune the electronic properties of the molecule, potentially leading to materials with interesting photophysical characteristics.

| Derivative | Potential Application Area | Rationale |

| Poly[this compound] | Specialty Polymer | The chlorophenyl group can enhance properties like refractive index and flame retardancy. |

| Ester derivatives with mesogenic cores | Liquid Crystals | The rigid chlorophenyl unit combined with flexible linkers can promote liquid crystalline phases. |

| Functionalized aromatic derivatives | Organic Electronics | The tunable electronic nature of the chlorophenyl ring could be exploited in the design of new organic semiconductors. |

Advanced Spectroscopic and Analytical Methodologies in Research on 1 2 Chlorophenyl Pent 4 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(2-Chlorophenyl)pent-4-en-1-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning all proton and carbon signals unambiguously.

Two-dimensional (2D) NMR experiments are indispensable for establishing the bonding framework of the molecule by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the methine proton (H1) and the adjacent methylene (B1212753) protons (H2), as well as the sequential couplings along the pentenyl chain from H2 to H3 and from H3 to the terminal vinyl protons (H4 and H5).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. youtube.com This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the carbinol proton (H1) will correlate with the carbinol carbon (C1), and the vinyl protons (H5) will correlate with the terminal vinyl carbon (C5). youtube.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is critical for piecing together the entire molecular skeleton. Key HMBC correlations would include the link from the carbinol proton (H1) to the aromatic carbons of the 2-chlorophenyl ring and to carbon C3 of the pentenyl chain. Likewise, protons on the aromatic ring would show correlations to the carbinol carbon (C1), confirming the connection between the aryl and alcohol moieties.

A summary of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound (Predicted for CDCl₃ solvent)

| Atom # | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | ~5.2 (dd) | ~72.0 | C2, C3, C1' (ipso-C), C2', C6' |

| 2 | ~2.5 (m) | ~40.0 | C1, C3, C4 |

| 3 | ~2.2 (m) | ~29.0 | C1, C2, C4, C5 |

| 4 | ~5.9 (m) | ~134.0 | C2, C3, C5 |

| 5 | ~5.1 (m) | ~118.0 | C3, C4 |

| 1' | - | ~141.0 | - |

| 2' | - | ~132.0 | - |

| 3' | ~7.3-7.5 (m) | ~129.0 | C1', C5' |

| 4' | ~7.2-7.3 (m) | ~128.5 | C2', C6' |

| 5' | ~7.2-7.3 (m) | ~127.0 | C1', C3' |

| 6' | ~7.3-7.5 (m) | ~129.5 | C2', C4', C1 |

Determining the stereochemistry of this compound is a significant challenge. Since the molecule is chiral (at C1), advanced NMR methods are required.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other, irrespective of bonding. For a derivative where rotation is restricted, NOESY could potentially reveal correlations between the H1 proton and specific protons on the 2-chlorophenyl ring, helping to define its preferred conformation.

Chiral Derivatizing Agents (CDAs): A more definitive method for determining the enantiomeric excess and absolute configuration involves reacting the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, allowing for the quantification of each enantiomer. The differences in chemical shifts (Δδ_RS) of protons near the new stereocenter can be used to assign the absolute configuration of the original alcohol.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₃ClO), the expected exact mass can be calculated and compared to the experimental value.

Precise Mass: The calculated monoisotopic mass is 196.0655 g/mol . HRMS analysis, often using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 197.0728. rsc.org

Fragmentation Analysis: The mass spectrometer also fragments the molecule and detects the masses of the resulting ions. This fragmentation pattern serves as a fingerprint for the structure. Key fragmentation pathways for this compound would likely include:

Loss of a water molecule ([M-H₂O]⁺) from the parent ion, a common fragmentation for alcohols.

Cleavage of the C1-C2 bond, leading to the formation of a stable benzylic cation [C₇H₆Cl]⁺.

Loss of the pentenyl side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid identification of functional groups. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretching vibration of the alcohol group, typically in the range of 3600-3200 cm⁻¹. Other key peaks include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹) and the alkene group (~3080 cm⁻¹), C=C stretching of the alkene (~1640 cm⁻¹), C=C stretching within the aromatic ring (~1590 and 1470 cm⁻¹), and a strong absorption for the C-Cl stretch (~750 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy would clearly show the non-polar bonds. The C=C stretching of the vinyl group (~1640 cm⁻¹) and the aromatic ring (~1590 cm⁻¹) would be particularly strong and sharp, providing complementary information to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching (broad) | 3600-3200 | Weak |

| C-H (Alkene) | Stretching | ~3080 | Strong |

| C-H (Aromatic) | Stretching | ~3060 | Strong |

| C-H (Alkyl) | Stretching | 2980-2850 | Moderate |

| C=C (Alkene) | Stretching | ~1640 (Moderate) | ~1640 (Strong) |

| C=C (Aromatic) | Stretching | ~1590, ~1470 (Strong) | ~1590 (Very Strong) |

| C-O (Alcohol) | Stretching | ~1050 (Strong) | Weak |

| C-Cl (Aromatic) | Stretching | ~750 (Strong) | Moderate |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While this compound is likely an oil at room temperature, its absolute configuration can be unequivocally determined by X-ray crystallography of a suitable solid derivative. To achieve this, the alcohol is typically reacted with a molecule like 4-nitrobenzoyl chloride to form a crystalline ester (4-nitrobenzoate derivative). Single-crystal X-ray diffraction analysis of this derivative provides the precise three-dimensional coordinates of every atom in the crystal lattice. nih.govresearchgate.net This method not only confirms the atomic connectivity but also reveals the relative and absolute stereochemistry, bond lengths, and bond angles with very high precision. mdpi.com

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆ClNO₃ (for a p-nitrobenzoate derivative) |

| Formula Weight | 345.78 |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2₁ mdpi.com |

| a, b, c (Å) | 5.7, 9.4, 23.6 (Representative values) nih.gov |

| α, γ (°) | 90 |

| β (°) | 91.2 (Representative value) nih.gov |

| Volume (ų) | ~1270 nih.gov |

| Z (molecules/unit cell) | 4 nih.gov |

| Method | Anomalous dispersion using a known chiral center or heavy atom |

Chromatographic Methods for Purity, Isomer Analysis, and Reaction Monitoring

Chromatographic techniques are essential for separating the compound from impurities and for analyzing its isomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique used to assess purity and monitor reaction progress. researchgate.netnih.gov The sample is vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter a mass spectrometer, which provides a mass spectrum for identification. This compound would have a characteristic retention time and mass spectrum, allowing it to be distinguished from starting materials, byproducts, and solvents.

Chiral High-Performance Liquid Chromatography (HPLC): To separate the two enantiomers ((R)- and (S)-1-(2-Chlorophenyl)pent-4-en-1-ol), chiral HPLC is the method of choice. This technique uses a stationary phase that is itself chiral (e.g., cellulose- or amylose-based columns). The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute as two separate peaks. This allows for the determination of the enantiomeric excess (ee) of a sample.

Table 4: Typical Chromatographic Methods for Analysis

| Method | Stationary Phase | Mobile Phase | Purpose |

| GC-MS | DB-5 or similar non-polar capillary column | Helium | Purity analysis, reaction monitoring |

| Chiral HPLC | Chiralcel OD-H or Chiralpak AD | Hexane/Isopropanol mixture | Enantiomeric separation and quantification |

In Situ Spectroscopic Monitoring of Reactions for Mechanistic Insights

The elucidation of reaction mechanisms is a cornerstone of modern chemical research, providing the fundamental understanding necessary for process optimization, enhancement of selectivity, and ensuring safety. For the synthesis of This compound , which is typically formed through the nucleophilic addition of a pentenyl Grignard reagent to 2-chlorobenzaldehyde (B119727), in situ spectroscopic techniques are invaluable for monitoring the reaction in real-time. These methodologies allow for the direct observation of reactive intermediates, tracking the concentration profiles of reactants and products, and gaining a deeper understanding of the reaction kinetics and mechanism without the need for quenching the reaction at various intervals.

The Grignard reaction, while being a powerful tool for carbon-carbon bond formation, is known for its complexity and potential hazards, including a highly exothermic nature and sensitivity to air and moisture. hzdr.dehzdr.de Real-time monitoring is therefore crucial for both mechanistic study and process control. hzdr.de In situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, has emerged as a powerful technique for this purpose. By immersing a probe directly into the reaction mixture, spectra can be continuously recorded, providing a live window into the chemical transformations as they occur.

For the synthesis of This compound from 2-chlorobenzaldehyde and 4-pentenylmagnesium bromide , in situ FTIR spectroscopy would allow for the simultaneous tracking of key species. The consumption of the aldehyde can be monitored by the decrease in the intensity of its characteristic carbonyl (C=O) stretching band. The formation of the product alcohol is observed through the appearance of the O-H stretching band of the alcohol and the disappearance of the aldehyde's carbonyl signal.

A hypothetical in situ FTIR monitoring of this reaction would reveal the following spectral changes:

| Compound Name | Functional Group | Characteristic IR Absorption (cm⁻¹) | Expected Trend during Reaction |

| 2-chlorobenzaldehyde | Aldehyde C=O stretch | ~1705 | Decrease |

| 2-chlorobenzaldehyde | Aromatic C-H stretch | ~2850, ~2750 | Decrease |

| 4-pentenylmagnesium bromide | Terminal C=C stretch | ~1640 | Decrease |

| This compound | O-H stretch (alcohol) | ~3300-3500 (broad) | Increase |

| This compound | C-O stretch (alcohol) | ~1050-1150 | Increase |

Note: The exact wavenumber can vary based on the solvent and reaction conditions. The data presented is based on typical values for these functional groups. nist.gov

The reaction progress can be quantified by integrating the area of these characteristic peaks over time. This data can then be used to generate concentration profiles for the reactants and products, from which kinetic parameters such as reaction rates and orders can be determined. For instance, monitoring the disappearance of the strong carbonyl peak of 2-chlorobenzaldehyde provides a direct measure of its consumption rate.

Furthermore, in situ monitoring can provide insights into the formation of intermediates or byproducts. For example, the formation of the magnesium alkoxide intermediate, prior to quenching with an acid to yield the final alcohol, could potentially be observed. Any side reactions, such as the formation of biphenyl-type products from the Grignard reagent, could also be detected if they have distinct infrared absorptions. hzdr.de

In addition to FTIR, other in situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could be employed. In situ NMR, for example, could provide detailed structural information on all soluble species present in the reaction mixture at any given time, offering a comprehensive view of the reaction pathway. While technically more challenging to implement for Grignard reactions due to the presence of metallic magnesium and the need for specialized NMR probes, the information gained would be highly detailed.

Computational and Theoretical Studies of 1 2 Chlorophenyl Pent 4 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1-(2-Chlorophenyl)pent-4-en-1-ol. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. mdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in related chloro-substituted aromatic compounds, DFT calculations have been used to elucidate regions susceptible to nucleophilic and electrophilic attack by mapping the molecular electrostatic potential (MEP). nih.govmdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on published experimental or computational data for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasing levels of accuracy. While computationally more demanding than DFT, ab initio calculations can be used to obtain highly accurate energies and properties for this compound, serving as a benchmark for less computationally expensive methods.

Conformational Analysis and Energy Minimization Studies

The presence of rotatable single bonds in this compound, specifically around the chiral carbon and the bond connecting the phenyl ring to the aliphatic chain, allows for multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers.

Energy minimization studies, typically performed using molecular mechanics force fields or quantum chemical methods, would calculate the potential energy of each conformation. By rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated, revealing the global and local energy minima. This information is critical for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms to predict their motion.

These simulations provide valuable insights into:

Solvation: How solvent molecules arrange around the solute and the energetic favorability of this interaction.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of this compound and solvent molecules or other solute molecules.

Conformational Dynamics: How the molecule samples different conformations in solution at a given temperature.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are instrumental in mapping out the potential energy surface of a chemical reaction involving this compound. By identifying the structures and energies of reactants, products, and, most importantly, transition states, the reaction mechanism can be elucidated.

For example, in a potential cyclization reaction involving the pentenyl chain, transition state calculations using DFT or ab initio methods could determine the activation energy barrier. This would help in predicting the feasibility and rate of the reaction under different conditions. The geometry of the calculated transition state would reveal the precise atomic arrangement at the peak of the energy barrier.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for structure verification.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the molecule. researchgate.netresearchgate.net The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts can be invaluable in interpreting complex experimental NMR spectra.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| IR Frequency (O-H stretch) | 3650 cm⁻¹ | 3645 cm⁻¹ |

| IR Frequency (C=C stretch) | 1645 cm⁻¹ | 1642 cm⁻¹ |

| ¹H NMR Chemical Shift (H on chiral C) | δ 4.8 ppm | δ 4.75 ppm |

| ¹³C NMR Chemical Shift (Chiral C) | δ 75 ppm | δ 74.8 ppm |

Note: The values in this table are for illustrative purposes to demonstrate the application of the method and are not based on published data for this compound.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools used to correlate a molecule's structural or physicochemical properties with its activity or reactivity. For this compound, modeling can reveal how specific structural features influence its chemical behavior.

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the chlorophenyl ring, the allylic alcohol group, and the terminal double bond.

The 2-Chlorophenyl Group: The chlorine atom, being electronegative, exerts an inductive electron-withdrawing effect (-I) on the phenyl ring. Its position at the ortho-position also introduces significant steric hindrance around the chiral alcohol center. This can influence the approach of reactants and the stability of transition states. Studies on other halogenated aromatic compounds show that such substitutions are strongly associated with modified electronic density and lipophilicity, which are key factors in reactivity and interactions with other molecules.

The Allylic Alcohol: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, and it is a key site for reactions like oxidation or esterification. Its proximity to the phenyl ring and the double bond creates a reactive allylic system. Computational studies on other allylic alcohols show that the reaction pathway can be highly dependent on the electronic properties of the substituents.

The Pent-4-en-1-ol Chain: The terminal double bond is a site of electrophilic addition and can participate in various cyclization and cross-coupling reactions. The flexibility of the pentenyl chain allows the molecule to adopt numerous conformations, each with a different energy profile and accessibility of its reactive sites.

Predictive modeling for this compound would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure and are used to build a mathematical model of reactivity.

Table 1: Key Molecular Descriptors for Structure-Reactivity Modeling of this compound

| Descriptor Type | Specific Descriptor | Predicted Influence on Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen of the hydroxyl group and the pi-system of the double bond are expected to be electron-rich. | |

| Mulliken Atomic Charges | Calculates the partial charge on each atom, quantifying the inductive effects of the chloro-substituent and the hydroxyl group. | |

| Steric/Topological | Molecular Volume | Relates to the size of the molecule, which can affect its ability to fit into an active site or approach another reactant. |

| Topological Polar Surface Area (TPSA) | Measures the surface area contributed by polar atoms (oxygen and associated hydrogen). It is a good predictor of hydrogen bonding capacity. | |

| Thermodynamic | Enthalpy of Formation | The standard enthalpy of formation provides information on the molecule's thermodynamic stability. |

By establishing correlations between these descriptors and experimentally observed reaction outcomes for a series of related compounds, a predictive QSAR/SRR model can be developed. Such a model could then be used to estimate the reactivity of this compound without the need for direct experimentation.

Computational Tools and Software Development for Chemical Research

The theoretical investigation of this compound relies on a suite of sophisticated computational tools and software packages that implement the principles of quantum mechanics and molecular mechanics.

Theoretical Methods: The foundation of modern computational chemistry lies in approximation methods used to solve the Schrödinger equation for a molecular system.

Density Functional Theory (DFT): This is one of the most widely used methods for studying organic molecules. DFT calculates the electron density of a system to determine its energy and other properties. Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) to provide a balance of accuracy and computational cost for optimizing molecular geometries and predicting electronic properties.

Ab Initio Molecular Orbital Methods: Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are derived directly from theoretical principles without the use of experimental data. While often more computationally intensive than DFT, they can provide very high accuracy for smaller systems.

Semi-empirical Methods: These methods, such as AM1, are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. They are particularly useful for screening large numbers of molecules or for studying very large systems.

Software Packages: A variety of software packages are available to perform these calculations. Many of these are comprehensive suites that offer tools for molecule building, calculation execution, and results visualization.

Gaussian: A widely used program for high-level electronic structure calculations, including DFT and ab initio methods. It

Applications of 1 2 Chlorophenyl Pent 4 En 1 Ol in Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecule Synthesis

In the field of organic chemistry, a "building block" refers to a molecule that possesses reactive functional groups allowing it to be a unit in the assembly of larger, more complex structures. nih.gov The unique combination of a secondary alcohol, a terminal alkene, and a substituted aromatic ring in 1-(2-chlorophenyl)pent-4-en-1-ol makes it a prime candidate for this role.

Intermediates in Natural Product Synthesis

While direct application of this compound in the total synthesis of a specific natural product is not widely documented, its structural motifs are present in numerous natural compounds. Homoallylic alcohols, the class of compounds to which it belongs, are crucial intermediates in the synthesis of various natural products, including pheromones and antibiotics. nih.gov The terminal alkene can be subjected to a variety of transformations such as epoxidation, dihydroxylation, or cleavage to introduce new functionalities. The alcohol group can be oxidized to a ketone or used as a handle for ether or ester formation. For instance, the synthesis of complex fragrance molecules like "sandalol" involves the reaction of an aldehyde with another aldehyde to form a precursor that is then reduced to an alcohol, showcasing a similar synthetic strategy. google.com

Precursors for Pharmaceutical Lead Compound Synthesis (as building blocks, not focusing on biological activity)

The synthesis of pharmaceutical agents often relies on chiral building blocks to create stereochemically pure drugs. Optically active haloalcohols, including those with substituted phenyl groups, are highly valuable intermediates in the synthesis of pharmaceuticals. google.com A patent highlights the use of chiral haloalcohols, prepared by the enantioselective reduction of the corresponding ketones, as key intermediates for producing phenylalkylamine pharmaceutical agents. researchgate.net These chiral alcohols can be readily converted to other important functional groups, such as oxiranes and 2-substituted tetrahydrofurans, with retention of their stereochemical integrity. google.comresearchgate.net This versatility makes this compound a potential precursor for the synthesis of complex chiral molecules that could serve as lead compounds in drug discovery. The presence of the chlorine atom can also be advantageous, as chlorinated compounds are found in over a quarter of all FDA-approved drugs and can significantly influence a molecule's biological activity. nih.gov

Agrochemical Precursor Research (as building blocks, not focusing on biological activity)

In agrochemical research, the development of new pesticides and plant growth regulators often involves the synthesis and screening of novel chemical entities. While specific research on this compound in this area is limited, related chlorinated phenyl compounds have been investigated. For example, (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol has been studied as a plant growth retardant, with its mode of action being the inhibition of gibberellin biosynthesis. nih.gov This suggests that the chlorophenyl moiety can be a key feature for biological activity in this field. The homoallylic alcohol functionality in this compound provides a scaffold that can be further elaborated to generate a library of diverse compounds for screening as potential agrochemicals.

Ligand Design and Catalyst Development Studies (if applicable as a chiral ligand or precursor)

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of single-enantiomer drugs and other fine chemicals. The chiral nature of this compound makes it a potential candidate for development into a chiral ligand. The alcohol group can be used as an anchoring point to attach the molecule to a metal center, while the other functional groups can be modified to tune the steric and electronic properties of the resulting ligand. For instance, chiral bifunctional N,N,P-ligands have been successfully employed in copper-catalyzed propargylic substitution reactions, demonstrating the power of tailored ligands in catalysis. nih.gov The development of new ligands from readily available chiral precursors like this compound is an active area of research.

Precursor for Advanced Polymeric Materials (if the alkene/alcohol can undergo polymerization or polycondensation)

The terminal alkene group in this compound opens up the possibility of its use as a monomer in addition polymerization reactions. Similarly, the alcohol functional group allows for its participation in polycondensation reactions with suitable comonomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The presence of the 2-chlorophenyl group would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a higher refractive index. While specific studies on the polymerization of this compound are not available, the general principles of polymer chemistry suggest its potential as a monomer for creating specialized polymeric materials.

Probes for Mechanistic Organic Chemistry Studies

The reactivity of the functional groups in this compound makes it a useful substrate for studying the mechanisms of various organic reactions. For example, the intramolecular reaction between the alcohol and the alkene can be investigated. When pent-4-en-1-ol is treated with aqueous bromine, it forms a cyclic bromo ether instead of the expected bromohydrin. youtube.com This occurs through the initial formation of a bromonium ion from the alkene, which is then attacked by the internal nucleophilic alcohol group in a rapid intramolecular cyclization. youtube.com This type of reaction could be studied with this compound to understand the electronic and steric effects of the 2-chlorophenyl group on the rate and selectivity of the cyclization.

Furthermore, homoallylic alcohols can undergo a variety of other reactions, such as oxidation to the corresponding carbonyl compounds or allylic oxidation products, providing a platform to study the selectivity of different oxidizing agents. nih.gov The nickel-catalyzed arylative substitution of homoallylic alcohols to form allylic arenes is another example of a reaction where this compound could be used to probe the reaction mechanism. nih.gov

Future Research Directions and Emerging Opportunities for 1 2 Chlorophenyl Pent 4 En 1 Ol

Development of Novel Catalytic Transformations for the Compound

The unique combination of a secondary allylic alcohol, a terminal alkene, and a 2-chlorophenyl group in 1-(2-chlorophenyl)pent-4-en-1-ol opens the door for a multitude of novel catalytic transformations.

The secondary allylic alcohol is a key functional group for various catalytic reactions. For instance, asymmetric allylic alkylation using this substrate could lead to the formation of chiral compounds with high enantioselectivity. nih.gov Transition-metal catalysts, such as those based on iridium or rhodium, have shown promise in the allylic alkylation of 1,3-dicarbonyl compounds with racemic allylic alcohols. nih.gov Furthermore, the development of water-tolerant catalysts would be crucial, as the use of free allylic alcohols often results in the formation of stoichiometric amounts of water. nih.gov The hydroxyl group's poor leaving group ability is another challenge that can be addressed with suitable catalysts. nih.gov

The terminal alkene presents another reactive site for catalytic functionalization. Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation can introduce new functionalities to the molecule. cambridge.org Modern catalytic methods allow for the selective functionalization of alkenes, which is a cornerstone of organic synthesis for creating value-added compounds. acs.org For example, epoxidation of the terminal alkene in this compound could be achieved with high stereoselectivity, a process that is well-established for other allylic alcohols. youtube.com

The 2-chlorophenyl group can be modified through various cross-coupling reactions. Catalytic systems based on palladium or nickel could be employed for Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents on the aromatic ring. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Exploration of Bio-orthogonal Reactions with Suitable Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The terminal alkene in this compound makes it a prime candidate for the development of bio-orthogonal probes.

Terminal alkenes are particularly promising for in vivo applications because they are small and can be readily introduced into biomolecules. nih.gov They can participate in a variety of bio-orthogonal reactions, including tetrazine ligations and photo-induced 1,3-dipolar cycloadditions ("photoclick chemistry"). nih.govnih.gov The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene is an exceptionally fast bio-orthogonal reaction. rsc.org Derivatives of this compound could be designed to incorporate a strained alkene, making them suitable partners for tetrazine-based probes.

Furthermore, the "photoclick" reaction, which involves the light-induced reaction of a tetrazole with an alkene to form a fluorescent pyrazoline, offers another avenue for exploration. nih.govresearchgate.net The terminal alkene of our title compound could be a suitable reaction partner. By attaching a reporter group, such as a fluorophore or an affinity tag, to a derivative of this compound, it could be used to label and visualize biological targets.

Integration into Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the circular economy are increasingly important in chemical synthesis. The development of sustainable routes to and from this compound is a key area for future research.

A more sustainable approach to alkene synthesis is the dehydration of alcohols, which can be derived from renewable feedstocks. rsc.orgresearchgate.net Homogeneous catalysts, including those based on rhenium and iron, have been shown to be effective for the dehydration of benzylic, allylic, and tertiary alcohols. rsc.org Applying these methods to this compound could provide a greener route to valuable diene intermediates.